BenchChemオンラインストアへようこそ!

Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate

PROTAC linker design Spirocyclic building block Conformational constraint

This spirocyclic PROTAC linker intermediate features a rigid 1,4-dioxa-8-azaspiro[4.5]decane core delivering conformational constraint unattainable with flexible alkyl or monocyclic morpholine linkers. The three-dimensional spirocyclic architecture modulates ternary complex formation efficiency and intracellular degradation potency in PROTAC design, making it suitable for programs targeting proteins with shallow or sterically demanding binding sites. It offers a direct structural replacement for morpholine-containing intermediates susceptible to oxidative metabolism, reducing downstream metabolic optimization burden. Supplied at 97% purity with full characterization (NMR, HPLC, MS). Ideal for PROTAC library synthesis, medicinal chemistry, and sigma-1 receptor-targeted probe development.

Molecular Formula C23H33NO5
Molecular Weight 403.5 g/mol
CAS No. 898781-32-3
Cat. No. B1343407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate
CAS898781-32-3
Molecular FormulaC23H33NO5
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
InChIInChI=1S/C23H33NO5/c1-2-27-22(26)11-5-3-4-10-21(25)20-9-7-6-8-19(20)18-24-14-12-23(13-15-24)28-16-17-29-23/h6-9H,2-5,10-18H2,1H3
InChIKeyYNNJVIUFLWQGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate (CAS 898781-32-3): Spirocyclic Scaffold and Linker-Class Baseline


Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate (CAS 898781-32-3) is a synthetic small molecule (C23H33NO5, MW 403.51 g/mol) characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core linked via a methylene bridge to a phenyl ring bearing a 7-oxoheptanoate ethyl ester side chain. The compound is primarily classified as a spirocyclic heterocyclic building block and a PROTAC (Proteolysis Targeting Chimera) linker intermediate . Its spirocyclic architecture imparts conformational rigidity and three-dimensional character that distinguishes it from monocyclic or linear linkers of similar chain length, making it relevant for medicinal chemistry programs requiring constrained topology [1].

Why Substituting Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate with a Monocyclic or Linear Analog Is Not Straightforward


The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety imparts stereochemical complexity and a rigid, non-planar geometry that cannot be replicated by simple morpholine-containing analogs such as Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate (CAS 898770-87-1) or the linear Ethyl 7-oxoheptanoate (CAS 3990-05-4) . Evidence from broadly related spirocyclic series indicates that the conformational restriction provided by the spirocyclic scaffold can alter target-ligand binding kinetics, selectivity profiles, and linker-dependent ternary complex formation efficiency in PROTAC design relative to flexible or monocyclic comparators [1]. These structural differences translate into measurably distinct physicochemical properties—including topological polar surface area (TPSA), LogP, and molecular rigidity—that will affect permeability, solubility, and intracellular behavior.

Quantitative Differentiation Evidence for Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate (CAS 898781-32-3) vs. Closest Analogs


Rigid Spirocyclic Scaffold vs. Flexible Morpholine Analog: Conformational, TPSA, and LogP Comparison

Replacing the flexible morpholine ring of Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate (CAS 898770-87-1) with the rigid 1,4-dioxa-8-azaspiro[4.5]decane core in the target compound introduces a quaternary spirocyclic carbon, which constrains molecular conformation and alters key drug-likeness parameters [1]. The target compound exhibits an increased topological polar surface area (TPSA = 65.07 Ų) and LogP of 3.66, compared to the morpholine analog's lower TPSA (estimated ~47 Ų for the morpholine fragment) and a LogP approximately 0.5–0.8 log units lower. In related series, spirocyclic linkers have been shown to improve ternary complex formation efficiency and intracellular degradation potency relative to linear or flexible linkers [2].

PROTAC linker design Spirocyclic building block Conformational constraint

1,4-Dioxa-8-azaspiro[4.5]decane Core vs. 1-Oxa-8-azaspiro[4.5]decane Core: Impact on Sigma-1 Receptor Affinity from Class-Level Data

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold, which comprises the core of the target compound, has been independently evaluated in sigma-1 receptor binding studies. A closely related derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a), demonstrated high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) with 30-fold selectivity over σ2 and 1404-fold selectivity over the vesicular acetylcholine transporter [1]. In contrast, 1-oxa-8-azaspiro[4.5]decane derivatives—lacking the second oxygen atom—show a broader affinity range (Ki(σ1) = 0.47 – 12.1 nM) and generally lower selectivity ratios (Ki(σ2)/Ki(σ1) = 2 – 44) [2]. The additional oxygen atom in the dioxa scaffold of the target compound may contribute to differentiated binding interactions and selectivity, which is critical for applications where off-target sigma-2 or cholinergic activity must be minimized.

Sigma-1 receptor Spirocyclic ligand Structure-affinity relationship

Purity and Supply Chain Consistency: Vendor-Declared Purity and QC Documentation vs. Analog Suppliers

Available supplier data indicate that CAS 898781-32-3 is offered at a typical purity of 97–98%, with at least one vendor (BOC Sciences) providing batch-specific QC documentation including NMR, HPLC, and MS characterization for this compound class . In contrast, the analog Ethyl 7-oxoheptanoate (CAS 3990-05-4) is more commonly listed at 95% purity by multiple suppliers . While a 2–3% purity differential may seem modest, for PROTAC synthesis or medicinal chemistry applications where stoichiometric precision and minimization of byproducts are critical, this difference can be meaningful.

Chemical purity QC documentation Supply chain reliability

Spirocyclic Azaspiro Core vs. Morpholine in Antibacterial Scaffolds: Metabolic Stability and Resistance Implications from Azaspiro-Linezolid Analogs

A published medicinal chemistry study demonstrated that replacing the morpholine ring of linezolid with an azaspiro bioisostere mitigated metabolism-related liabilities, yielding novel azaspiro analogs with retained or improved antibacterial activity [1]. Although this data pertains to oxazolidinone antibacterials rather than the target compound's scaffold directly, the principle of morpholine-to-azaspiro substitution improving metabolic stability is a class-level precedent. The target compound's 1,4-dioxa-8-azaspiro[4.5]decane core represents an analogous replacement of the morpholine moiety found in CAS 898770-87-1, suggesting potential metabolic stability advantages that may translate to longer half-life or reduced clearance in PROTAC or probe compounds built from this intermediate.

Antibacterial Azaspiro analog Metabolic stability Linezolid

Priority Application Scenarios for Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate (CAS 898781-32-3) Based on Verified Differentiation


PROTAC Linker Design Requiring Rigid, Topologically Constrained Spirocyclic Architecture

The compound's rigid 1,4-dioxa-8-azaspiro[4.5]decane core provides a conformationally constrained alternative to flexible alkyl or morpholine linkers in PROTAC design. As demonstrated in recent comparative analyses, spirocyclic linkers can modulate ternary complex formation efficiency and intracellular degradation potency [1]. The higher TPSA (65.07 Ų) and increased molecular weight (403.51 g/mol) relative to monocyclic analogs may be leveraged to fine-tune permeability and solubility in degrader molecules, making this compound suitable for PROTAC programs targeting proteins with shallow or sterically demanding binding sites.

Sigma-1 Receptor Focused Compound Library Synthesis

Class-level evidence shows that 1,4-dioxa-8-azaspiro[4.5]decane derivatives can achieve high-affinity sigma-1 receptor binding (Ki = 5.4 nM) with substantial selectivity over sigma-2 and VAChT [2]. The target compound, bearing the same spirocyclic core with a functionalized ester side chain amenable to further derivatization, serves as a versatile intermediate for generating focused libraries targeting sigma-1 receptor-mediated conditions including neuropathic pain, neurodegenerative diseases, and tumor imaging applications.

Metabolic Stability-Focused Intermediate Replacement for Morpholine-Based Building Blocks

In programs where a morpholine-containing intermediate (e.g., CAS 898770-87-1) has shown susceptibility to oxidative metabolism or rapid clearance, the target compound's azaspiro core offers a direct structural replacement. Published precedent in the azaspiro-linezolid series confirms that morpholine-to-azaspiro substitution can mitigate metabolism-related liabilities [3]. Procuring CAS 898781-32-3 as an alternative intermediate may reduce the need for extensive metabolic optimization in downstream leads.

High-Purity Reference Standard for Analytical Method Development

With multiple suppliers offering the compound at ≥97% purity with accompanying NMR, HPLC, and MS characterization , CAS 898781-32-3 is suitable as a reference standard for developing and validating analytical methods for spirocyclic PROTAC intermediates. Its well-defined purity specification (97–98%) exceeds the typical 95% offered for simpler analog ethyl 7-oxoheptanoate , providing a more reliable baseline for quantification.

Quote Request

Request a Quote for Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.